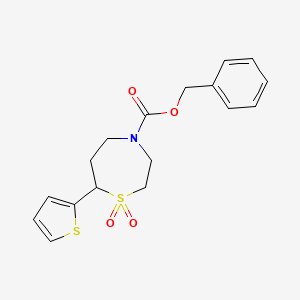

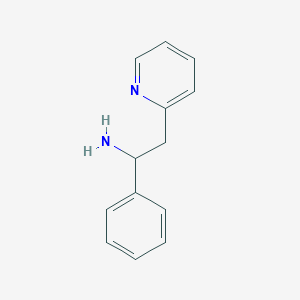

![molecular formula C19H23N3O5 B2937221 ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate CAS No. 896376-15-1](/img/structure/B2937221.png)

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a key structure in many pharmaceutical compounds due to its wide range of biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using techniques like melting point analysis and NMR spectroscopy .Aplicaciones Científicas De Investigación

Antihypertensive Activity

Piperidine derivatives containing a quinazoline ring system, including structures related to the specified compound, have been synthesized and evaluated for their potential as antihypertensive agents. Compounds with a 2,4-dioxo-1H-quinazolin-3-yl moiety showed significant hypotensive effects in models of hypertension, indicating their promise in the development of new antihypertensive medications (Takai et al., 1986).

α1-Adrenoceptor Antagonist Properties

Quinazoline-based compounds, including variations of the target molecule, have been characterized for their α1-adrenoceptor antagonist properties, demonstrating potential for the treatment of conditions like benign prostatic hyperplasia (BPH) and hypertension. Notably, certain derivatives were found to selectively inhibit α1A-adrenoceptor, offering a targeted pharmacological approach for treating human hyperplastic prostate (Chueh et al., 2002).

Anticancer Agents

The synthesis of piperidine derivatives, including structures similar to the given compound, has led to the discovery of new anticancer agents. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing significant anticancer activities. This research highlights the potential of such compounds in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).

Optical Applications

Novel compounds related to the specified molecule have been synthesized and evaluated for their optical properties, including their use in photodiode applications. These studies indicate the potential for using such compounds in the development of organic photovoltaic devices and highlight their versatile applications beyond pharmacological interests (Elkanzi et al., 2020).

Corrosion Inhibition

Derivatives of quinazolin-4(3H)-one, including piperazine-substituted variants, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the compounds' effectiveness in protecting steel surfaces from corrosion, showcasing their utility in industrial applications (Chen et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-2-27-18(25)13-7-10-21(11-8-13)16(23)9-12-22-17(24)14-5-3-4-6-15(14)20-19(22)26/h3-6,13H,2,7-12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLMHZTGYWONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)

![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)

![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)